

An In-depth Technical Guide to Pyridine-4-sulfonic acid

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Compound of Interest

Compound Name: *Pyridine-4-sulfonic acid*

Cat. No.: *B1295824*

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IUPAC Name: **Pyridine-4-sulfonic acid**

This technical guide provides a comprehensive overview of **Pyridine-4-sulfonic acid** (CAS No. 5402-20-0), a key heterocyclic building block. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis protocols, spectroscopic characterization, and applications, with a focus on its role in synthetic and medicinal chemistry.

Physicochemical and Safety Data

Pyridine-4-sulfonic acid is a white to off-white solid at room temperature. Its key properties are summarized in the table below, providing essential data for experimental design and safety assessments.

Property	Value	Reference(s)
IUPAC Name	Pyridine-4-sulfonic acid	[1]
Synonyms	4-Sulphopyridine, 4-Pyridinesulfonic acid	[2][3]
CAS Number	5402-20-0	[3]
Molecular Formula	C ₅ H ₅ NO ₃ S	[3]
Molecular Weight	159.16 g/mol	[3]
Physical Form	White to off-white solid/powder	[1][2]
Melting Point	330°C (decomposes)	[2]
Density	1.509 g/cm ³	[2]
pKa (Predicted)	-2.85 ± 0.50	[2]
Storage	Ambient temperature or under inert gas (2-8°C)	[1][2]

Safety Information:

Pyridine-4-sulfonic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

- GHS Pictogram: GHS05 (Corrosive)[1]
- Signal Word: Danger[1]
- Hazard Statement: H314 - Causes severe skin burns and eye damage[1]

Synthesis of Pyridine-4-sulfonic acid

The synthesis of **Pyridine-4-sulfonic acid** can be approached through several routes. Direct sulfonation of pyridine is challenging and typically yields the 3-isomer due to the electronic properties of the pyridine ring.[4] However, specific methods have been developed to obtain the 4-isomer.

Experimental Protocol: From N-(4-Pyridyl)pyridinium Chloride Hydrochloride

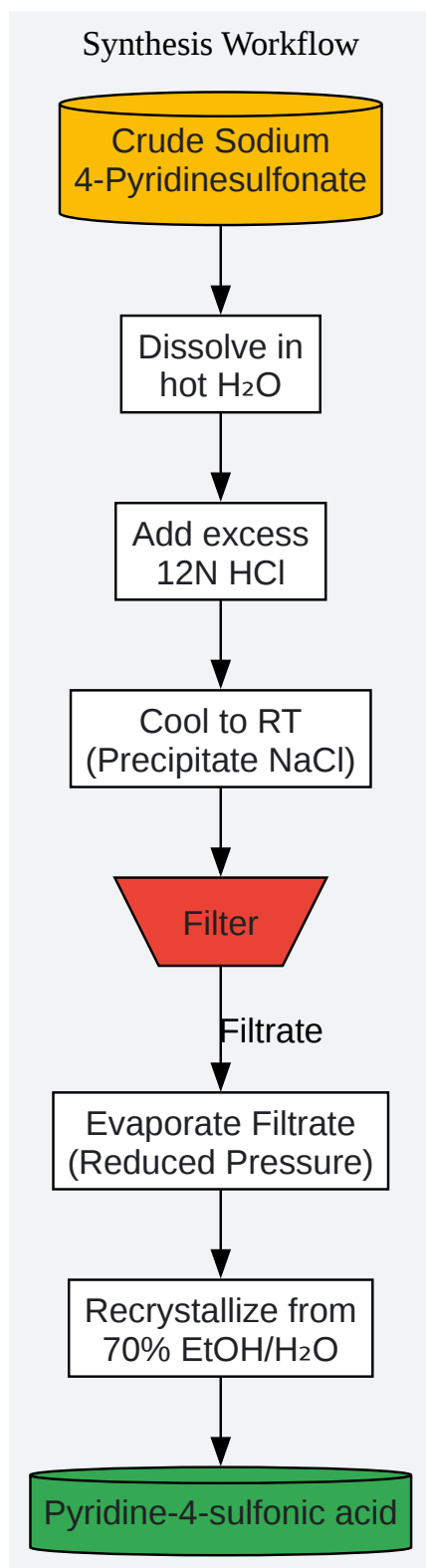
A well-established and reliable method involves the hydrolysis of a sodium sulfonate salt, which is prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. The latter is synthesized from pyridine and thionyl chloride.

Step 1: Synthesis of Sodium 4-Pyridinesulfonate

A detailed protocol for this conversion is not readily available in the searched literature. The general transformation involves reacting N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.

Step 2: Conversion to **Pyridine-4-sulfonic acid**

- Materials: Crude sodium 4-pyridinesulfonate, deionized water, 12N hydrochloric acid, 70% aqueous ethanol.
- Procedure:
 - Dissolve the crude sodium 4-pyridinesulfonate in a minimal amount of hot water (e.g., ~160 mL).
 - With mixing, add an excess of 12N hydrochloric acid (e.g., ~320 mL).
 - Cool the solution to room temperature to precipitate sodium chloride.
 - Filter the sodium chloride precipitate.
 - Evaporate the filtrate to dryness under reduced pressure on a steam bath.
 - Recrystallize the resulting solid residue from 70% aqueous ethanol (e.g., 600 mL) to yield colorless crystals of **Pyridine-4-sulfonic acid**.



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Caption: General workflow for the isolation of **Pyridine-4-sulfonic acid**.

Spectroscopic Characterization

Definitive identification and purity assessment of **Pyridine-4-sulfonic acid** require spectroscopic analysis. While a complete set of published spectra is not readily available, the expected characteristics can be predicted based on its structure and data from analogous compounds.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons on the pyridine ring. Due to the symmetry of the molecule, the protons at positions 2 and 6 will be equivalent, as will the protons at positions 3 and 5. The electron-withdrawing sulfonic acid group will deshield these protons, shifting them downfield. A typical AA'BB' or a set of two doublets would be expected in the aromatic region (typically δ 7.0-9.0 ppm).
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should exhibit three signals for the five carbon atoms of the pyridine ring due to symmetry.
 - C4: The carbon atom directly attached to the sulfonic acid group (C4) would be significantly deshielded and appear furthest downfield.
 - C2, C6: These carbons, adjacent to the nitrogen, will also be downfield, typically in the range of δ 150 ppm for pyridine itself.[\[5\]](#)
 - C3, C5: These carbons will appear at a more upfield position compared to C2/C6, typically around δ 124-136 ppm.[\[5\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by strong absorptions indicative of the sulfonic acid group and the pyridine ring.
 - S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the 1350-1470 cm^{-1} and 1140-1180 cm^{-1} regions, respectively.
 - S-O Stretching: A strong band for the S-O single bond is typically observed around 1030-1060 cm^{-1} .[\[6\]](#)[\[7\]](#)

- O-H Stretching: A very broad absorption from 2500-3300 cm^{-1} is characteristic of the strongly hydrogen-bonded hydroxyl proton of the sulfonic acid.
- Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm^{-1} region.[6] C-H stretching will be observed above 3000 cm^{-1} .
- Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M^+) at $m/z = 159$. Key fragmentation patterns for sulfonic acids include the loss of SO_3 (80 Da) or $\bullet\text{OH}$ (17 Da).[8] Desulfonation could lead to a fragment corresponding to the pyridine cation.

Applications in Research and Drug Development

Pyridine-4-sulfonic acid serves as a valuable intermediate and building block in various fields, from catalysis to materials science and drug discovery.

Synthesis of Catalysts

A primary application of **Pyridine-4-sulfonic acid** is as a precursor for the synthesis of 4-Dimethylaminopyridine (DMAP), a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly in acylation and esterification reactions.[9][10] The synthesis involves the reaction of **Pyridine-4-sulfonic acid** with dimethylamine.[9]

Materials Science

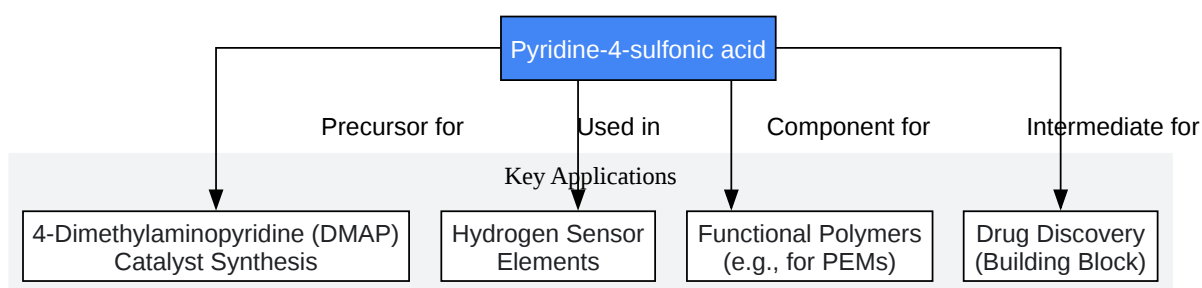
The compound is utilized in the preparation of materials for technological applications. For instance, it is involved in the creation of hydrogen sensor elements.[2] Furthermore, polymers incorporating both pyridine and sulfonic acid functionalities, such as poly(styrene sulfonic acid-co-4-vinylpyridine), have been synthesized for applications like proton exchange membranes (PEMs) in fuel cells, highlighting the utility of these combined chemical motifs.[11][12]

Role in Drug Discovery and Development

While direct applications as an active pharmaceutical ingredient are not prominent, the pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of a sulfonic acid group can significantly enhance the aqueous solubility of a drug candidate, a critical property

for bioavailability. Therefore, **Pyridine-4-sulfonic acid** can be considered a key building block for:

- Scaffold Hopping and Analogue Synthesis: Introducing this moiety can modify the physicochemical properties of a lead compound.
- Fragment-Based Drug Design: As a polar fragment, it can be used to probe interactions with target proteins.



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Caption: Key application areas for **Pyridine-4-sulfonic acid**.

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